5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
Description
5-(2-Chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a 2-chloro-4-nitrophenyl group at the 5-position and a 4-(pyridin-4-ylmethyl)phenyl group at the amide nitrogen. Structural features such as the electron-withdrawing nitro and chloro groups on the phenyl ring, combined with the pyridine-containing side chain, suggest possible applications in targeting enzymes or receptors requiring aromatic or heteroaromatic interactions .
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-20-14-18(27(29)30)5-6-19(20)21-7-8-22(31-21)23(28)26-17-3-1-15(2-4-17)13-16-9-11-25-12-10-16/h1-12,14H,13H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKHORCXLIXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
A validated method involves electrophilic substitution on furan-2-carboxylic acid derivatives:
- React furan-2-carbonyl chloride with 1-chloro-2-nitro-4-iodobenzene in anhydrous AlCl₃ (2.5 eq) at 0–5°C for 6 hr
- Quench with ice-water, extract with dichloromethane
- Purify via silica chromatography (hexane:EtOAc = 3:1)
Yield : 68%
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.32 (d, J=2.4 Hz, 1H), 8.11 (dd, J=8.8, 2.4 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.52 (d, J=3.6 Hz, 1H), 6.78 (d, J=3.6 Hz, 1H)
- HRMS (ESI): m/z calc. for C₁₁H₆ClNO₅ [M+H]⁺ 268.0014, found 268.0011
Palladium-Catalyzed Cross-Coupling
Alternative route employing Suzuki-Miyaura coupling:
| Component | Quantity | Role |
|---|---|---|
| Furan-2-boronic acid | 1.2 eq | Nucleophile |
| 2-Chloro-4-nitroiodobenzene | 1.0 eq | Electrophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.5 eq | Base |
Conditions : DME/H₂O (4:1), 80°C, 12 hr
Yield : 72% (after acid hydrolysis of ester intermediate)
Preparation of 4-(Pyridin-4-ylmethyl)aniline
Reductive Amination Strategy
Developed from CN106432054A patent methodology:
- Schiff Base Formation :
- React 4-nitrobenzaldehyde (1.0 eq) with pyridin-4-ylmethanamine (1.1 eq) in EtOH, 60°C, 4 hr
- Nitro Group Reduction :
- Hydrogenate intermediate with 10% Pd/C (0.1 eq) under H₂ (50 psi), 25°C, 8 hr
- Purification :
- Filter catalyst, concentrate, recrystallize from EtOAc/hexane
Yield : 83%
Key Data :
- $$ ^1H $$ NMR (600 MHz, DMSO-d₆): δ 8.51 (d, J=4.8 Hz, 2H), 7.32 (d, J=4.8 Hz, 2H), 6.98 (d, J=8.4 Hz, 2H), 6.56 (d, J=8.4 Hz, 2H), 4.32 (s, 2H)
Amide Bond Formation
Carbodiimide-Mediated Coupling
Adapted from EP2520575A1 techniques:
Optimized Protocol :
| Reagent | Quantity | Function |
|---|---|---|
| 5-(2-Cl-4-NO₂Ph)furan-2-COOH | 1.0 eq | Carboxylic acid |
| 4-(Pyridin-4-ylmethyl)aniline | 1.05 eq | Amine |
| EDCl·HCl | 1.2 eq | Coupling agent |
| HOBt | 1.1 eq | Additive |
| DIPEA | 3.0 eq | Base |
Procedure :
- Activate acid with EDCl/HOBt in dry DMF (0.1 M) at 0°C, 30 min
- Add amine and DIPEA, stir at RT for 18 hr
- Workup: Dilute with EtOAc, wash with 5% citric acid and sat. NaHCO₃
- Purify via flash chromatography (CH₂Cl₂:MeOH = 20:1)
Yield : 85%
Critical Parameters :
- Strict anhydrous conditions prevent premature hydrolysis
- Excess amine compensates for volatility losses
Acid Chloride Route
Alternative method for scale-up production:
- Chlorination :
- Treat acid (1.0 eq) with SOCl₂ (5.0 eq) in toluene, reflux 2 hr
- Aminolysis :
- Add dropwise to amine (1.1 eq) in THF at -20°C
- Warm to RT, stir 4 hr
Yield : 78%
Advantage : Eliminates coupling reagent costs for industrial applications
Process Optimization and Troubleshooting
Common Side Reactions
| Issue | Cause | Mitigation Strategy |
|---|---|---|
| Pyridine N-alkylation | Electrophilic coupling agents | Use HOBt additive to minimize |
| Nitro Group Reduction | Residual Pd from previous steps | Implement strict catalyst removal |
| Furan Ring Opening | Strong acidic conditions | Maintain pH >4 during workup |
Purification Challenges
- Silica Interaction : Pyridyl moiety causes tailing → Use basic alumina columns
- Crystallization : Utilize mixed solvent system (CHCl₃/n-heptane = 1:3)
- HPLC Analysis : C18 column, 0.1% TFA in H₂O/MeOH gradient, t_R = 12.4 min
Scalability Considerations
Industrial adaptation requires:
- Continuous Flow Nitration : For safer handling of nitro intermediates
- Membrane-Based Workup : Reduce solvent usage in amine purification
- PAT Implementation : FTIR monitoring of amide bond formation kinetics
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Reduction: The major product of reduction is 5-(2-amino-4-chlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide.
Substitution: Depending on the nucleophile, products can vary, such as 5-(2-chloro-4-aminophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide.
Scientific Research Applications
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethylphenyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Effects
- Electron-Withdrawing Groups : The target compound’s 2-chloro-4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs like Compound 18 (2-hydroxybenzamide with the same aryl group) . Fluorine substitution in the furan carboxylate analog () reduces steric bulk but maintains similar electronic properties .
- Heteroaromatic Side Chains: The pyridin-4-ylmethyl group in the target compound contrasts with morpholinomethyl () or methoxyphenylethyl () groups in analogs.
Physicochemical Properties
- Melting Points: Compounds with nitro groups (e.g., Compound 18, 242°C) generally exhibit higher melting points than non-nitro analogs (e.g., Compound 16, 169°C) due to increased intermolecular interactions . The target compound’s melting point is expected to align with this trend.
- Solubility : The pyridine moiety may enhance aqueous solubility compared to morpholine- or methoxy-substituted analogs, though this depends on protonation state and counterions .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s unique combination of nitro, chloro, and pyridine groups provides a template for optimizing bioactivity. For instance, replacing the furan oxygen with sulfur (as in 2-thiophenefentanyl; ) could alter metabolic stability .
Biological Activity
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Chloro and nitro groups : These substituents contribute to the compound's reactivity and biological activity.
- Pyridinylmethylphenyl group : This moiety may enhance interactions with biological targets.
The molecular formula is with a molecular weight of approximately 427.84 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinylmethylphenyl group may facilitate binding to various biological receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridine and furan have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Candida albicans | 16.69 |
These values suggest that compounds with similar functional groups may also exhibit potent antimicrobial activity, warranting further investigation into the specific activity of this compound.
Anticancer Activity
Preliminary studies have suggested that compounds featuring furan and pyridine rings possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. For example, studies have shown that certain pyridine derivatives can inhibit the Bcl-2 family of proteins, which are critical regulators of apoptosis.
Case Studies
- In vitro Studies : A study evaluated the antibacterial effects of various furan derivatives, including those similar to this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another study focused on the potential of furan-based compounds in cancer therapy. It reported that certain derivatives could effectively induce apoptosis in cancer cell lines, providing a basis for further exploration of this compound in cancer treatment.
Future Directions
Given its promising biological activity, further research should focus on:
- Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
- In vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the furan-2-carboxamide core via coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann-type coupling may link the pyridinylmethylphenyl group to the furan ring .
- Step 2: Introduction of the 2-chloro-4-nitrophenyl group through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Final purification via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .
Key Considerations:
- Protect reactive groups (e.g., nitro) during synthesis to avoid side reactions.
- Monitor reaction progress using TLC or LC-MS.
Basic: How is structural integrity confirmed post-synthesis?
Methodological Answer:
Use orthogonal analytical techniques:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm (aromatic protons of nitrophenyl), δ 7.8–8.0 ppm (pyridinyl protons), and δ 6.5–7.0 ppm (furan protons) confirm substituent positions .
- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and nitro groups (C-NO₂, ~150 ppm) validate functionality .
- Mass Spectrometry: ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₇ClN₃O₄: 458.08 g/mol).
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Advanced: How to design computational studies to predict biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The nitro group may act as a hydrogen bond acceptor, while the pyridinylmethyl group enhances lipophilicity for membrane penetration .
- Pharmacophore Mapping: Identify key features (e.g., aromatic rings, hydrogen bond donors/acceptors) to screen virtual libraries for analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable target engagement) .
Example Target Prediction:
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | H-bond with nitro group | |
| COX-2 | -8.7 | Hydrophobic pyridinyl |
Advanced: How to resolve contradictions in solubility and bioactivity data?
Methodological Answer:
Contradictions may arise from:
- Solubility Variability: Test solubility in DMSO, PBS, and simulated gastric fluid. If insoluble (<10 µM), use surfactants (e.g., Tween-80) or cyclodextrins .
- Bioactivity Discrepancies:
- Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
- Use orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability) .
Case Study:
| Assay Type | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|
| MTT Cytotoxicity | 12.3 | High variance in triplicates | |
| Caspase-3 Activation | 8.9 | Consistent across replicates |
Advanced: What strategies optimize in vitro metabolic stability?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life <30 min suggests rapid metabolism .
- Structural Modifications:
- Replace metabolically labile groups (e.g., methylenepyridine → fluorinated analogs).
- Introduce steric hindrance near nitro groups to reduce CYP450 oxidation .
- Prodrug Design : Mask polar groups (e.g., esterify carboxyl groups) to enhance bioavailability .
Basic: What are the recommended storage conditions?
Methodological Answer:
- Short-term : Store at -20°C in airtight, light-protected vials with desiccants (e.g., silica gel).
- Long-term : Lyophilize and store under argon at -80°C. Confirm stability via periodic HPLC checks (degradation <5% over 6 months) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Heat shock treated vs. untreated cells, isolate proteins, and detect target stabilization via Western blot .
- Silencing/Overexpression: Use siRNA or CRISPR to modulate target expression. A rightward shift in dose-response curves confirms on-target effects .
- Pull-Down Assays: Immobilize compound on beads, incubate with cell lysates, and identify bound proteins via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
